molecular formula C17H16N4O3 B2412960 (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034279-13-3

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2412960
CAS No.: 2034279-13-3
M. Wt: 324.34
InChI Key: YHXXZJGRZGWPBF-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a hybrid molecule that combines the isoxazole and oxadiazole moieties with a pyrrolidine structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4O3C_{16}H_{16}N_4O_3, with a molecular weight of approximately 324.32 g/mol. The compound features functional groups that are known to exhibit various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing isoxazole and oxadiazole rings often exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrrolidine, similar to the compound , have shown promising results against various bacterial strains:

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Strong activity
Escherichia coli0.0039 - 0.025Strong activity
Bacillus mycoides0.0048Moderate activity
Candida albicans0.0048Moderate activity

The above table summarizes Minimum Inhibitory Concentrations (MIC) for related compounds, suggesting that the target compound may possess similar antimicrobial efficacy due to structural similarities .

Anticancer Activity

Compounds with isoxazole and oxadiazole structures have also been investigated for their anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by targeting specific cellular pathways.

A study highlighted the effectiveness of similar oxadiazole derivatives against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa10 - 15Significant inhibition
MCF-75 - 10High sensitivity
A54915 - 20Moderate sensitivity

These findings indicate that the structural components of this compound could contribute to its potential as an anticancer agent .

Case Studies

  • Antibacterial Evaluation : A study conducted on pyrrolidine derivatives showed that modifications in substituents significantly affected antibacterial activity. The presence of halogen atoms was found to enhance the bioactivity against Gram-positive bacteria .
  • Anticancer Screening : Research involving a series of oxadiazole derivatives demonstrated their ability to inhibit cell growth in various cancer models. The study concluded that structural diversity plays a critical role in determining efficacy and specificity against different cancer types .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-9-14(19-23-11)17(22)21-8-7-13(10-21)15-18-16(24-20-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXZJGRZGWPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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